Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-(4-methylphenyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-(4-methylphenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the indeno[2,1-b]pyran core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 1H-inden-2-yl and 4-methylphenyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Techniques such as chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction to form reduced derivatives.
Substitution: Substitution of functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution may introduce new functional groups.
Scientific Research Applications
Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-(4-methylphenyl)- has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Binding to enzymes or receptors.
Pathways Involved: Modulation of signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-(4-methylphenyl)- may include other indeno[2,1-b]pyran derivatives or compounds with similar structural features.
Uniqueness
The uniqueness of Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-(4-methylphenyl)- lies in its specific structural configuration, which may impart unique chemical and biological properties compared to other similar compounds.
Conclusion
Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-(4-methylphenyl)- is a compound of significant interest in various scientific fields
Properties
CAS No. |
62239-59-2 |
---|---|
Molecular Formula |
C28H20O |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
9-(1H-inden-2-yl)-2-(4-methylphenyl)indeno[2,1-b]pyran |
InChI |
InChI=1S/C28H20O/c1-18-10-12-19(13-11-18)26-15-14-25-23-8-4-5-9-24(23)27(28(25)29-26)22-16-20-6-2-3-7-21(20)17-22/h2-16H,17H2,1H3 |
InChI Key |
BXRVGWSNUASDTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C3C4=CC=CC=C4C(=C3O2)C5=CC6=CC=CC=C6C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.